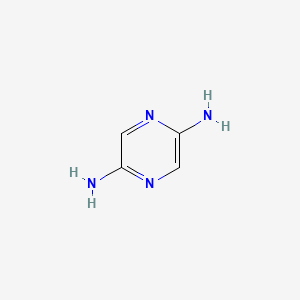

Pyrazine-2,5-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

pyrazine-2,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4/c5-3-1-7-4(6)2-8-3/h1-2H,(H2,6,7)(H2,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZSMRYOBGTVCKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376861 | |

| Record name | Pyrazine-2,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

768386-37-4 | |

| Record name | Pyrazine-2,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Pyrazine-2,5-diamine

Foreword: The Strategic Importance of the Pyrazine Scaffold

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in modern medicinal chemistry and materials science.[1][2] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and structural similarity to other aromatic systems like benzene and pyridine make it a valuable bioisostere in drug design. Pyrazine-containing molecules are found in numerous FDA-approved drugs, including the anti-tuberculosis agent Pyrazinamide and the first-in-class proteasome inhibitor Bortezomib, highlighting the scaffold's therapeutic relevance.[1][2][3] Pyrazine-2,5-diamine, with its symmetrically placed amino groups, represents a particularly versatile building block, offering multiple reaction sites for the construction of complex molecular architectures and the exploration of novel chemical space.[4] This guide provides a comprehensive overview of its synthesis, purification, and detailed characterization for researchers engaged in drug discovery and development.

Part 1: Synthesis Methodologies - Constructing the Core

The synthesis of pyrazine-2,5-diamine relies on the formation of the heterocyclic ring through the condensation of key precursors. The choice of synthetic route is often dictated by the availability of starting materials, desired scale, and safety considerations. Two prevalent and mechanistically distinct pathways are detailed below.

Route A: Dimerization and Cyclization of Aminoacetonitrile

This classical and cost-effective approach leverages the self-condensation of aminoacetonitrile. The mechanism proceeds through the formation of an intermediate dihydropyrazine, which subsequently undergoes oxidation to the aromatic pyrazine core. This method is advantageous due to the commercial availability and low cost of the starting material.

Causality of Experimental Design:

-

Base Catalyst (e.g., Sodium Methoxide): The reaction is initiated by a base, which deprotonates the α-carbon of one aminoacetonitrile molecule, forming a nucleophilic carbanion. This carbanion then attacks the electrophilic nitrile carbon of a second molecule.

-

Oxidizing Agent: The resulting 2,5-diamino-3,6-dihydropyrazine is not aromatic and requires an oxidation step. This can often be achieved by air oxidation during the reaction workup or by the addition of a mild oxidizing agent. The driving force is the formation of the stable aromatic ring.

Caption: Synthetic pathway via aminoacetonitrile dimerization.

Route B: Condensation from Diaminomaleonitrile (DAMN)

An alternative and highly effective strategy involves the use of diaminomaleonitrile (DAMN) as a C4N2 precursor. DAMN can be cyclized with various reagents to form substituted pyrazines. While this starting material is more specialized, it offers a direct route to functionalized pyrazine systems. For instance, condensation of DAMN with glyoxal followed by reduction and subsequent chemical transformations can yield the target diamine. A more direct approach involves the cyclocondensation of DAMN with a 1,2-dicarbonyl compound, followed by amination.[5][6]

Causality of Experimental Design:

-

1,2-Diketone Condensation: The reaction between a diamine (like DAMN) and a 1,2-dicarbonyl is a classic and straightforward method for forming the pyrazine ring.[7]

-

Solvent Choice: Solvents like ethanol or methanol are often used to facilitate the solubility of both reactants and allow the reaction to proceed at a moderate temperature, often under reflux.

-

Catalyst: The reaction can be catalyzed by either acid or base, which activates the carbonyl groups for nucleophilic attack by the amino groups of DAMN.

Part 2: Experimental Protocols - A Practical Benchtop Guide

The following protocols are presented as a self-validating system, with checkpoints to ensure procedural success.

Protocol: Synthesis via Aminoacetonitrile Dimerization

Materials:

-

Aminoacetonitrile hydrochloride

-

Sodium methoxide (NaOMe), 25% solution in methanol

-

Methanol (anhydrous)

-

Diethyl ether

-

Activated charcoal

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend aminoacetonitrile hydrochloride (0.1 mol) in 100 mL of anhydrous methanol.

-

Base Addition: Cool the suspension in an ice bath. Slowly add sodium methoxide solution (0.11 mol) dropwise over 30 minutes. Rationale: This neutralizes the hydrochloride salt and provides the catalytic base for the dimerization. A white precipitate of NaCl will form.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Then, heat the mixture to reflux for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup & Isolation: Cool the reaction mixture to room temperature. Filter the mixture to remove the precipitated NaCl. Concentrate the filtrate under reduced pressure to obtain a dark, oily residue.

-

Purification (Initial): Dissolve the residue in hot water. Add a small amount of activated charcoal and heat gently for 10 minutes to decolorize the solution. Filter the hot solution through celite.

-

Extraction: Cool the filtrate and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous MgSO₄.

-

Final Product: Filter off the drying agent and evaporate the solvent under reduced pressure to yield crude pyrazine-2,5-diamine as a solid.

Protocol: Purification by Recrystallization

-

Transfer the crude solid to a clean Erlenmeyer flask.

-

Add a minimal amount of a suitable hot solvent (e.g., ethanol/water mixture or toluene) until the solid just dissolves.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.

-

Dry the crystals under vacuum to obtain pure pyrazine-2,5-diamine.

Part 3: Comprehensive Characterization - Identity, Purity, and Structure

Confirming the identity and purity of the synthesized compound is paramount. A multi-technique approach provides orthogonal data, ensuring the highest degree of confidence in the final product.

Caption: A typical workflow for compound characterization.

Spectroscopic Analysis

| Technique | Purpose | Expected Observations for Pyrazine-2,5-diamine |

| ¹H NMR | Structural elucidation (Proton environment) | δ ~7.5-7.8 ppm: Singlet, 2H (aromatic C-H protons). δ ~5.0-6.0 ppm: Broad singlet, 4H (amine -NH₂ protons, exchangeable with D₂O).[8][9] |

| ¹³C NMR | Structural elucidation (Carbon backbone) | δ ~145-150 ppm: Carbon atoms attached to amino groups (C2, C5). δ ~125-130 ppm: Carbon atoms attached to hydrogen (C3, C6).[10] |

| FT-IR | Functional group identification | 3300-3500 cm⁻¹: N-H stretching (sharp peaks, characteristic of primary amine). ~1600-1650 cm⁻¹: N-H scissoring. ~1500-1580 cm⁻¹: C=N and C=C stretching in the aromatic ring.[11][12] |

| Mass Spec. (EI) | Molecular weight confirmation | Molecular Ion (M⁺): m/z = 110.12. Key fragments from loss of HCN or NH₂.[13][14] |

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment. A reversed-phase C18 column with a mobile phase of acetonitrile/water gradient is typically effective. The purity is determined by the area percentage of the main peak in the chromatogram.

-

Melting Point: A sharp melting point range is indicative of high purity. Literature values should be consulted for comparison.

Part 4: Safety and Handling

Proper handling of pyrazine-2,5-diamine and its precursors is essential for laboratory safety.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[15]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[15][16] Avoid contact with skin and eyes.[15]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. The compound may be light-sensitive and hygroscopic; store accordingly in a dark place under an inert atmosphere.[15]

-

Incompatibilities: Avoid strong oxidizing agents and strong acids.[15]

Part 5: Applications in Drug Discovery

Pyrazine-2,5-diamine serves as a critical starting point for the synthesis of a diverse range of pharmacologically active compounds.[17] The two amino groups provide handles for derivatization, allowing chemists to build molecules with specific three-dimensional shapes and functionalities to interact with biological targets such as kinases, proteases, and receptors. The pyrazine core itself often engages in crucial hydrogen bonding interactions within the active site of proteins, anchoring the molecule and contributing to its potency and selectivity.[17] Access to high-purity pyrazine-2,5-diamine is therefore a critical first step in many drug discovery programs aimed at developing novel therapeutics.[3][4]

References

-

Wikipedia. Pyrazine . Wikipedia. [Link]

-

Deb, M. L., et al. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes . National Institutes of Health (NIH). [Link]

-

National Center for Biotechnology Information. Pyrazine-2,5-diamine . PubChem, National Institutes of Health (NIH). [Link]

-

LookChem. The Role of Pyrazine in Pharmaceutical Synthesis and Drug Development . LookChem. [Link]

-

Chemsrc. Pyrazine-2,5-diamine | CAS#:768386-37-4 . Chemsrc. [Link]

-

Yousuf, M., et al. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery . Molecules, 2022. [Link]

-

Talapatra, S. K., et al. Greener approach toward one pot route to pyrazine synthesis . Green Chemistry Letters and Reviews, 2012. [Link]

-

Al-Ostoot, F. H., et al. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) . Future Medicinal Chemistry, 2024. [Link]

-

National Institute of Standards and Technology (NIST). Pyrazine . NIST WebBook. [Link]

-

SpectraBase. 13C NMR of 2,5-BIS-(2-DIMETHOXYPHOSPHORYLETHYL)-PYRAZINE . SpectraBase. [Link]

- Pagoria, P. F., & Zhang, M. Synthesis of pyrazines including 2,6-diaminopyrazine-1-oxide (dapo) and 2,6-diamino-3,5-dinitropyrazine-1-oxide (llm-105).

-

Chavez, D. E., et al. Synthetic studies of 2,6-Diamino-3,5- dinitropyrazine-1-oxide (LLM-105) from discovery to multi-kilogram scale . OSTI.GOV. [Link]

-

Ong, L. K., et al. Review on the Synthesis of Pyrazine and Its Derivatives . International Journal of Chemical and Biomolecular Science, 2017. [Link]

-

ResearchGate. Analysis of the FTIR spectrum of pyrazine using evolutionary algorithms . ResearchGate. [Link]

-

ResearchGate. Vibrational spectroscopic investigations and computational study of 5-tert-Butyl-N-(4-trifluoromethylphenyl)pyrazine-2-carboxamide . ResearchGate. [Link]

-

Hilaris Publisher. Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative . Hilaris Publisher. [Link]

-

Bellamy, A. J., & Golding, P. The Study of Some Potential New Synthetic Routes to LLM-105 (2,6-Diamino-3,5-dinitropyrazine 1-oxide) . Propellants, Explosives, Pyrotechnics, 2001. [Link]

-

LookChem. The Role of 2,5-Diaminopyrazine in Advanced Organic Synthesis . LookChem. [Link]

-

Organic Syntheses. 2,3-diaminopyridine . Organic Syntheses. [Link]

-

ResearchGate. Synthesis of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide . ResearchGate. [Link]

-

MDPI. 3,4-Diaminopyridine-2,5-dicarbonitrile . MDPI. [Link]

-

ResearchGate. Chemistry of diaminomaleonitrile: Synthesis and structure of two unexpected products from its condensation with 2,5-hexanedione . ResearchGate. [Link]

-

ResearchGate. Figure S2: 1 H NMR spectrum of 1 (2,5-bis-pyridin-4-ylethynyl-pyrazine) . ResearchGate. [Link]

-

ResearchGate. Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative . ResearchGate. [Link]

-

National Institutes of Health (NIH). Heterocyclic (pyrazine)carboxamide Ru(ii) complexes: structural, experimental and theoretical studies of interactions with biomolecules and cytotoxicity . NIH. [Link]

-

SpectraBase. 2,5-Dimethylpyrazine - Optional[1H NMR] - Spectrum . SpectraBase. [Link]

-

ACS Publications. Syntheses in the Pyrazine Series; Synthesis of 2,5-Diaminopyrazine . ACS Publications. [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. osti.gov [osti.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. 2,5-Dimethyl pyrazine(123-32-0) 1H NMR spectrum [chemicalbook.com]

- 9. Pyrazine(290-37-9) 1H NMR [m.chemicalbook.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. researchgate.net [researchgate.net]

- 12. hilarispublisher.com [hilarispublisher.com]

- 13. Pyrazine-2,5-diamine | C4H6N4 | CID 2763275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Pyrazine [webbook.nist.gov]

- 15. fishersci.com [fishersci.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Crystal Structure Analysis of Pyrazine-2,5-diamine: A Workflow for Researchers and Drug Development Professionals

Abstract

Pyrazine-2,5-diamine is a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. Its utility as a chemical intermediate for a range of pharmaceuticals, including potential anticancer and antiviral agents, underscores the importance of a deep understanding of its solid-state properties. The three-dimensional arrangement of molecules in the crystalline state, governed by intermolecular interactions, dictates crucial physicochemical properties such as solubility, stability, and bioavailability. This guide presents a comprehensive workflow for the complete crystal structure analysis of pyrazine-2,5-diamine, from synthesis and single crystal growth to advanced characterization and computational modeling. While a definitive published crystal structure for pyrazine-2,5-diamine remains elusive in the common crystallographic databases, this document serves as a roadmap for its determination and analysis, providing field-proven insights and methodologies.

Introduction: The Significance of Crystal Structure in Drug Development

The pyrazine moiety is a fundamental component in numerous biologically active compounds and approved pharmaceuticals. The seemingly subtle variation in the spatial arrangement of molecules within a crystal lattice, known as polymorphism, can have profound implications on the therapeutic efficacy and manufacturability of an active pharmaceutical ingredient (API). A comprehensive analysis of the crystal structure provides invaluable information on:

-

Intermolecular Interactions: Identifying the hydrogen bonding networks, π-π stacking, and other non-covalent interactions that stabilize the crystal lattice. These interactions are fundamental to understanding the material's properties.

-

Molecular Conformation: Determining the precise geometry of the pyrazine-2,5-diamine molecule in the solid state.

-

Solid-State Properties: Correlating the crystal packing with macroscopic properties like melting point, dissolution rate, and mechanical strength.

This guide is structured to walk researchers through the necessary steps to elucidate and understand the crystal structure of pyrazine-2,5-diamine, a critical step in its development as a pharmaceutical building block.

Synthesis and Crystallization: The Foundation of Structural Analysis

A prerequisite for any crystal structure determination is the availability of high-purity, single crystals of suitable size and quality.

Synthesis of Pyrazine-2,5-diamine

Several synthetic routes to pyrazine-containing materials have been reported. One common approach involves the reaction of an iminodiacetonitrile derivative with a suitable reagent in the presence of a base.

Experimental Protocol: Synthesis of Pyrazine-2,5-diamine (Conceptual)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the chosen iminodiacetonitrile precursor in an appropriate solvent (e.g., methanol).

-

Reagent Addition: Slowly add the aminating agent (e.g., hydroxylamine hydrochloride) to the solution at a controlled temperature (e.g., 0-5 °C).

-

Base Addition: Gradually introduce a base (e.g., triethylamine) to facilitate the reaction, maintaining the temperature below 15 °C.

-

Reaction Progression: Allow the mixture to stir at a low temperature for a specified period (e.g., 30 minutes) before warming to room temperature and continuing the reaction for several hours.

-

Isolation and Purification: The product, pyrazine-2,5-diamine, may precipitate out of the solution. Collect the solid by filtration. Purify the crude product by recrystallization from a suitable solvent system, such as a water/methanol mixture, to yield a high-purity crystalline powder.

Single Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. Various techniques can be employed, and the optimal method is typically determined empirically.

Experimental Protocol: Single Crystal Growth of Pyrazine-2,5-diamine

-

Solvent Selection: Screen a range of solvents to determine the solubility of purified pyrazine-2,5-diamine at different temperatures. Ideal solvents will exhibit moderate solubility at elevated temperatures and lower solubility at room or sub-ambient temperatures.

-

Slow Evaporation:

-

Prepare a saturated or near-saturated solution of pyrazine-2,5-diamine in a chosen solvent in a clean vial.

-

Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

-

-

Slow Cooling:

-

Prepare a saturated solution at an elevated temperature.

-

Slowly cool the solution to room temperature, and then potentially to a lower temperature (e.g., 4 °C), to induce crystallization.

-

-

Vapor Diffusion:

-

Dissolve the compound in a solvent in which it is readily soluble (the "precipitant").

-

Place this solution in a small, open vial.

-

Place the small vial inside a larger, sealed container that contains a solvent in which the compound is poorly soluble (the "anti-solvent").

-

The anti-solvent vapor will slowly diffuse into the precipitant solution, reducing the solubility of the compound and promoting crystal growth.

-

Experimental Crystal Structure Determination

Once suitable single crystals are obtained, their three-dimensional structure can be determined using X-ray diffraction techniques.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the atomic arrangement in a crystalline solid.

Workflow for Single-Crystal X-ray Diffraction Analysis

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Experimental Protocol: SC-XRD Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

-

Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.

-

Data Integration: The intensities of all collected reflections are measured and corrected for experimental factors.

-

Structure Solution: The initial positions of the atoms in the asymmetric unit are determined using methods such as direct methods or Patterson synthesis.

-

Structure Refinement: The atomic coordinates and thermal parameters are refined using a least-squares algorithm to achieve the best fit between the observed and calculated diffraction data.

-

Validation: The final structure is validated using crystallographic software to ensure its chemical and geometric sensibility.

Powder X-ray Diffraction (PXRD)

PXRD is a valuable technique for the characterization of polycrystalline materials. It is particularly useful for phase identification, purity analysis, and polymorph screening.

Workflow for Powder X-ray Diffraction Analysis

Caption: Workflow for Powder X-ray Diffraction Analysis.

Experimental Protocol: PXRD Analysis

-

Sample Preparation: A small amount of the crystalline material is finely ground to ensure random orientation of the crystallites.

-

Data Collection: The powdered sample is exposed to an X-ray beam, and the diffracted X-rays are detected at various angles (2θ).

-

Pattern Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is a fingerprint of the crystalline phase. This pattern can be compared to databases of known structures for phase identification.

Computational Analysis of the Crystal Structure

In the absence of experimental data, or to complement it, computational methods are powerful tools for predicting and analyzing crystal structures.

Crystal Structure Prediction (CSP)

CSP algorithms aim to predict the most stable crystal packing arrangements of a molecule based on its chemical diagram. These methods are computationally intensive but can provide valuable insights into potential polymorphs.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a graphical method used to visualize and quantify intermolecular interactions in a crystal. The Hirshfeld surface is mapped with properties such as dnorm, which highlights regions of close intermolecular contacts.

Data Presentation: Hypothetical Crystallographic Data for Pyrazine-2,5-diamine

| Parameter | Value (Hypothetical) |

| Chemical Formula | C₄H₆N₄ |

| Formula Weight | 110.12 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.87 |

| b (Å) | 9.54 |

| c (Å) | 7.21 |

| β (°) | 101.3 |

| Volume (ų) | 260.9 |

| Z | 2 |

| Calculated Density (g/cm³) | 1.399 |

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to optimize the geometry of the molecule and calculate the energies of intermolecular interactions within the crystal. This provides a quantitative understanding of the forces governing the crystal packing.

Intermolecular Interactions and Supramolecular Assembly

The crystal structure of pyrazine-2,5-diamine is expected to be dominated by a network of hydrogen bonds. The two amino groups provide hydrogen bond donors, while the pyrazine nitrogen atoms act as acceptors. The interplay of N-H···N hydrogen bonds is likely to be a key feature in the supramolecular assembly. Additionally, π-π stacking interactions between the aromatic pyrazine rings may further stabilize the crystal packing.

Logical Relationship of Crystal Structure Analysis

Caption: Logical flow of pyrazine-2,5-diamine crystal structure analysis.

Conclusion and Future Outlook

A thorough understanding of the crystal structure of pyrazine-2,5-diamine is paramount for its successful application in drug development and materials science. This guide has outlined a comprehensive, multi-faceted approach to achieving this understanding, combining synthesis, crystallization, experimental diffraction techniques, and computational analysis. The elucidation of the crystal structure will not only provide fundamental scientific knowledge but also enable the rational design of novel materials and pharmaceutical formulations with optimized properties. The methodologies described herein represent a robust framework for the solid-state characterization of this and other important heterocyclic compounds.

References

- Al-Wahaibi, L. H., et al. "Crystal structures and Hirshfeld surface analysis of 2-(adamantan-1-yl)-5-(4-fluoro-phen-yl)-1,3,4-oxa-diazole and 2-(adamantan-1-yl)-5-(4-chloro-phen-

A Technical Guide to the Spectroscopic Characterization of 2,5-Diaminopyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Diaminopyrazine is a pivotal heterocyclic building block in the synthesis of a multitude of pharmacologically active compounds and functional materials.[1] A thorough understanding of its structural and electronic properties is paramount for its effective utilization in research and development. This technical guide provides an in-depth exploration of the spectroscopic methodologies for the characterization of 2,5-diaminopyrazine, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra for this specific compound are not widely published, this guide offers a comprehensive framework based on established principles, data from analogous structures, and predicted spectral characteristics. The protocols and interpretive guidance herein are designed to empower researchers to confidently acquire and analyze spectroscopic data for 2,5-diaminopyrazine and its derivatives.

Introduction: The Significance of 2,5-Diaminopyrazine

2,5-Diaminopyrazine is an aromatic heterocyclic compound featuring a pyrazine core symmetrically substituted with two amino groups.[1] This unique arrangement of nitrogen atoms and electron-donating amino groups imparts a distinct reactivity profile, making it a valuable intermediate in the synthesis of a diverse array of molecules.[1] Its derivatives have shown promise as anticancer and antiviral agents, and it also serves as a scaffold in the development of functional materials and specialty dyes.[1]

Given its importance, the unambiguous structural confirmation of 2,5-diaminopyrazine is a critical first step in any synthetic endeavor. Spectroscopic techniques are the cornerstone of this validation process, providing a detailed fingerprint of the molecule's atomic connectivity and electronic environment.[2]

Caption: Molecular Structure of 2,5-Diaminopyrazine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[2][3] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy

Principles and Expected Spectrum: Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For the symmetrical structure of 2,5-diaminopyrazine, a relatively simple ¹H NMR spectrum is anticipated.

-

Aromatic Protons (C-H): Due to the molecule's symmetry, the two protons on the pyrazine ring (at positions 3 and 6) are chemically equivalent. They are expected to appear as a single sharp singlet in the aromatic region of the spectrum. The electron-donating amino groups will shield these protons, shifting their resonance upfield compared to unsubstituted pyrazine. A predicted chemical shift would be in the range of δ 6.5-7.5 ppm .

-

Amine Protons (N-H): The four protons of the two amino groups are also chemically equivalent. They will likely appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen atoms and potential hydrogen exchange. The chemical shift of N-H protons is highly dependent on the solvent, concentration, and temperature. An expected range is δ 4.0-6.0 ppm .

Table 1: Predicted ¹H NMR Data for 2,5-Diaminopyrazine

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic C-H | 6.5 - 7.5 | Singlet (s) | 2H |

| Amine N-H | 4.0 - 6.0 | Broad Singlet (br s) | 4H |

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of high-purity 2,5-diaminopyrazine in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube. DMSO-d₆ is often a good choice for compounds with amine groups as it can slow down proton exchange, sometimes allowing for the observation of N-H signals.

-

Instrument Setup:

-

Use a 300 MHz or higher field NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the data using appropriate software (e.g., MestReNova, TopSpin), including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

¹³C NMR Spectroscopy

Principles and Expected Spectrum: Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. Due to the symmetry of 2,5-diaminopyrazine, only two distinct carbon signals are expected in the proton-decoupled ¹³C NMR spectrum.

-

Carbon atoms bearing amino groups (C2, C5): These carbons are directly attached to the electron-donating amino groups and are expected to be significantly shielded. Their resonance will appear at a lower chemical shift (upfield). A predicted range is δ 140-150 ppm .

-

Carbon atoms bearing hydrogen (C3, C6): These carbons are less shielded than C2 and C5 and will appear at a higher chemical shift (downfield). A predicted range is δ 120-130 ppm .

Table 2: Predicted ¹³C NMR Data for 2,5-Diaminopyrazine

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| C2, C5 | 140 - 150 |

| C3, C6 | 120 - 130 |

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup:

-

Use the same NMR spectrometer as for ¹H NMR.

-

Tune the probe to the ¹³C frequency.

-

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This will result in each unique carbon appearing as a singlet.

-

A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH and quaternary carbons, although for this simple molecule, it is not strictly necessary.

-

Process and reference the spectrum similarly to the ¹H NMR spectrum.

-

Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

Principles and Expected Spectrum: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[2][3]

For 2,5-diaminopyrazine, the key vibrational modes to observe are:

-

N-H Stretching: The amino groups will exhibit symmetric and asymmetric stretching vibrations. These typically appear as two distinct sharp bands in the region of 3300-3500 cm⁻¹ .

-

Aromatic C-H Stretching: The stretching of the C-H bonds on the pyrazine ring will result in absorption bands just above 3000 cm⁻¹ .

-

C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the aromatic ring will appear in the 1500-1650 cm⁻¹ region.

-

N-H Bending (Scissoring): The in-plane bending vibration of the amino groups is expected in the 1580-1650 cm⁻¹ region and may overlap with the ring stretching vibrations.[4]

-

C-N Stretching: The stretching of the single bond between the pyrazine ring and the amino groups will likely be observed in the 1250-1350 cm⁻¹ range.

-

Out-of-Plane C-H Bending: The out-of-plane bending of the aromatic C-H bonds can provide information about the substitution pattern and typically appears in the 700-900 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for 2,5-Diaminopyrazine

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Amino (-NH₂) | Asymmetric & Symmetric Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | > 3000 |

| Aromatic Ring | C=N and C=C Stretching | 1500 - 1650 |

| Amino (-NH₂) | N-H Bending (Scissoring) | 1580 - 1650 |

| Aromatic Amine | C-N Stretching | 1250 - 1350 |

| Aromatic C-H | Out-of-Plane Bending | 700 - 900 |

Experimental Protocol:

-

Sample Preparation:

-

Solid Phase (KBr Pellet): Grind a small amount (1-2 mg) of 2,5-diaminopyrazine with about 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

-

-

Instrument Setup:

-

Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

-

Data Acquisition:

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and correlate them with the functional groups present in 2,5-diaminopyrazine.

-

Mass Spectrometry (MS)

Principles and Expected Spectrum: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[2] It provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

-

Molecular Ion (M⁺): For 2,5-diaminopyrazine (C₄H₆N₄), the calculated monoisotopic mass is approximately 110.059 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak is expected at m/z = 110 .

-

Isotope Peaks: The presence of carbon and nitrogen will result in characteristic isotope peaks. The M+1 peak (due to ¹³C and ¹⁵N) will have a predictable relative abundance.

-

Fragmentation Pattern: The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for pyrazine derivatives involve the loss of small neutral molecules like HCN, N₂, or radicals. The exact fragmentation pattern would need to be determined experimentally, but a logical fragmentation would be the loss of HCN (27 u) to give a fragment at m/z = 83.

Table 4: Predicted Mass Spectrometry Data for 2,5-Diaminopyrazine

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 110 | Molecular Ion |

| [M-HCN]⁺ | 83 | Loss of hydrogen cyanide |

Experimental Protocol:

-

Sample Introduction:

-

Direct Infusion: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) and infuse it directly into the ion source.

-

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC can be used to separate it from any impurities before it enters the mass spectrometer.

-

-

Ionization:

-

Electron Ionization (EI): This is a hard ionization technique that often leads to extensive fragmentation, providing a detailed fingerprint of the molecule.

-

Electrospray Ionization (ESI) or Chemical Ionization (CI): These are softer ionization techniques that typically result in a more prominent molecular ion peak and less fragmentation, which is useful for confirming the molecular weight.

-

-

Mass Analysis:

-

Use a mass analyzer (e.g., quadrupole, time-of-flight, orbitrap) to separate the ions based on their m/z ratio.

-

-

Data Acquisition and Analysis:

-

Acquire the mass spectrum over an appropriate m/z range (e.g., 50-200).

-

Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of 2,5-diaminopyrazine. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and its fragments with high accuracy.

-

Conclusion

The spectroscopic characterization of 2,5-diaminopyrazine is a critical aspect of its use in research and development. This guide provides a comprehensive framework for utilizing ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry for its structural elucidation. By following the detailed experimental protocols and using the provided interpretive guidance, researchers can confidently validate the synthesis and purity of this important chemical intermediate, ensuring the integrity of their subsequent work. The convergence of data from these complementary techniques provides an unambiguous confirmation of the molecular structure, which is the foundation of sound scientific and developmental pursuits.

References

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0246022). Retrieved from [Link]

-

Sharefkin, D. M., & Spoerri, P. E. (1951). Syntheses in the Pyrazine Series; Synthesis of 2,5-Diaminopyrazine. Journal of the American Chemical Society. Retrieved from [Link]

-

LookChem. (n.d.). The Chemistry Behind 2,5-Diaminopyrazine: Properties and Applications. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0245509). Retrieved from [Link]

-

MDPI. (n.d.). 3,4-Diaminopyridine-2,5-dicarbonitrile. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR spectra of compounds 2-5. Retrieved from [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

- Google Patents. (n.d.). US20100267955A1 - Synthesis of pyrazines including 2,6-diaminopyrazine-1-oxide (dapo) and 2,6-diamino-3,5-dinitropyrazine-1-oxide (llm-105).

-

CHIMIA. (n.d.). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. Retrieved from [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (a) 2,6-diaminopyridine, (b) tris-aldehyde(TFPT), and (c) nitrogen-rich porous organic polymer (NR-POP). Retrieved from [Link]

- Metin, B. (2006). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

Taylor & Francis Online. (n.d.). Spectroscopic, quantum computational, molecular dynamic simulations, and molecular docking investigation of the biologically important compound-2,6-diaminopyridine. Retrieved from [Link]

-

Georganics. (n.d.). 2,5-DIAMINOPYRIDINE. Retrieved from [Link]

-

NIH. (n.d.). Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. Retrieved from [Link]

-

PubMed Central. (n.d.). DIAmeter: matching peptides to data-independent acquisition mass spectrometry data. Retrieved from [Link]

-

PubMed Central. (n.d.). Use of molecular networking to identify 2,5-diketopiperazines in chocolates as potential markers of bean variety. Retrieved from [Link]

-

TSI Journals. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,5-Diphenylpyrazine - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2,6-Diaminopurine. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Pyrazine-2,5-diamine

This guide provides a detailed exploration of the predicted mass spectrometric fragmentation behavior of pyrazine-2,5-diamine (C₄H₆N₄, Mol. Wt.: 110.12 g/mol ).[1] In the absence of direct experimental spectra in common databases, this document synthesizes fundamental principles of mass spectrometry, fragmentation patterns of analogous compounds, and expert analysis to offer a robust predictive model for researchers in drug discovery and analytical sciences.

Introduction: The Significance of Pyrazine-2,5-diamine

Pyrazine-2,5-diamine is a heterocyclic amine of significant interest in medicinal chemistry and materials science. The pyrazine core is a key scaffold in numerous pharmaceuticals, and the diamino substitution offers versatile sites for further chemical modification. Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quantification in complex matrices. This guide will focus on predicting the fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), the two most common ionization techniques.

Predicted Fragmentation under Electron Ionization (EI)

Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte, leading to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule's structure. For pyrazine-2,5-diamine, the fragmentation is expected to be driven by the stability of the aromatic pyrazine ring and the influence of the two amino substituents.

The Molecular Ion and Initial Fission

Upon electron impact, pyrazine-2,5-diamine will lose an electron to form the molecular ion (M⁺˙) at m/z 110. Due to the presence of an even number of nitrogen atoms, the molecular weight is even, consistent with the Nitrogen Rule. The aromatic nature of the pyrazine ring is expected to lend considerable stability to the molecular ion, likely resulting in a prominent peak.

Key Fragmentation Pathways

The fragmentation of the pyrazine-2,5-diamine molecular ion is predicted to proceed through several key pathways, primarily involving the loss of small, stable neutral molecules. A comparison with the EI mass spectrum of its isomer, 2,6-pyridinediamine, from the NIST database provides valuable insights into the likely fragmentation patterns.[2]

Pathway A: Loss of Hydrogen Cyanide (HCN)

A characteristic fragmentation of nitrogen-containing aromatic heterocycles is the elimination of a neutral molecule of hydrogen cyanide (HCN), which has a mass of 27 Da. This is a well-documented fragmentation pathway for pyridine and its derivatives.[3][4] For pyrazine-2,5-diamine, the loss of HCN from the molecular ion (m/z 110) would result in a fragment ion at m/z 83 . This process could potentially occur twice, leading to a subsequent loss of another HCN molecule to produce a fragment at m/z 56 .

Pathway B: Loss of an Amino Radical (•NH₂) and Subsequent Ring Contraction

The presence of amino groups introduces the possibility of losing an amino radical (•NH₂), although this is generally less favorable than the loss of neutral molecules. A more likely scenario involves the initial loss of a hydrogen atom to form an [M-H]⁺ ion at m/z 109, followed by the elimination of HCN to yield a fragment at m/z 82 .

Pathway C: Ring Cleavage

While the pyrazine ring is relatively stable, high-energy electron impact can induce ring cleavage. This would likely involve the breaking of the C-N bonds and subsequent loss of small fragments. The specific masses of these fragments are difficult to predict without experimental data but would contribute to the lower mass region of the spectrum.

Predicted EI Mass Spectrum Summary

The following table summarizes the predicted key ions in the EI mass spectrum of pyrazine-2,5-diamine.

| m/z | Proposed Fragment | Proposed Neutral Loss | Notes |

| 110 | [C₄H₆N₄]⁺˙ | - | Molecular Ion (M⁺˙) |

| 83 | [C₃H₅N₃]⁺˙ | HCN | Loss of hydrogen cyanide from the molecular ion. |

| 82 | [C₃H₄N₃]⁺ | H, HCN | Loss of a hydrogen atom followed by HCN. |

| 56 | [C₂H₄N₂]⁺˙ | 2 x HCN | Sequential loss of two molecules of hydrogen cyanide. |

Visualizing the EI Fragmentation

Caption: Predicted EI fragmentation of Pyrazine-2,5-diamine.

Predicted Fragmentation under Electrospray Ionization (ESI)

Electrospray Ionization is a "soft" ionization technique that typically results in the formation of protonated molecules ([M+H]⁺) with minimal fragmentation in the ion source. Tandem mass spectrometry (MS/MS) is then used to induce and analyze fragmentation.

Formation of the Precursor Ion

In positive ion mode ESI, pyrazine-2,5-diamine is expected to be readily protonated on one of the basic nitrogen atoms of the amino groups or the pyrazine ring, forming the precursor ion [M+H]⁺ at m/z 111 .

Key MS/MS Fragmentation Pathways

Collision-Induced Dissociation (CID) of the [M+H]⁺ ion (m/z 111) is predicted to follow pathways that favor the loss of stable neutral molecules.

Pathway I: Loss of Ammonia (NH₃)

The most probable fragmentation pathway for the protonated molecule is the loss of a neutral ammonia molecule (NH₃), with a mass of 17 Da. This is a very common loss from protonated primary amines. This would result in a prominent product ion at m/z 94 .

Pathway II: Loss of Hydrogen Cyanide (HCN)

Similar to EI fragmentation, the loss of HCN (27 Da) from the protonated molecule is also a plausible pathway, leading to a product ion at m/z 84 . This would likely involve rearrangement of the protonated ring structure.

Pathway III: Sequential Losses

The primary fragment ions can undergo further fragmentation. For instance, the ion at m/z 94 (from the loss of NH₃) could subsequently lose HCN to produce a fragment at m/z 67 .

Predicted ESI-MS/MS Spectrum Summary

The following table summarizes the predicted key ions in the ESI-MS/MS spectrum of pyrazine-2,5-diamine.

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Notes |

| 111 | 94 | NH₃ | Loss of ammonia from the protonated molecule. |

| 111 | 84 | HCN | Loss of hydrogen cyanide from the protonated molecule. |

| 94 | 67 | HCN | Sequential loss of HCN from the m/z 94 fragment. |

Visualizing the ESI-MS/MS Fragmentation

Caption: Predicted ESI-MS/MS fragmentation of Pyrazine-2,5-diamine.

Experimental Protocols

To validate the predicted fragmentation patterns, the following experimental protocols are recommended.

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Prepare a dilute solution of pyrazine-2,5-diamine in a volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a Gas Chromatograph-Mass Spectrometer (GC-MS) with a standard EI source.

-

GC Conditions:

-

Column: A standard non-polar column (e.g., DB-5ms).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

-

-

MS Conditions:

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-200.

-

Source Temperature: 230 °C.

-

Rationale: Standard 70 eV ionization is used to generate a reproducible fragmentation pattern that can be compared to library spectra. The mass range is set to encompass the molecular ion and expected fragments.

-

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

-

Sample Preparation: Prepare a 1 µg/mL solution of pyrazine-2,5-diamine in 50:50 acetonitrile:water with 0.1% formic acid. The formic acid is crucial for promoting protonation.

-

Instrumentation: Use a Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS) system, such as a triple quadrupole or Q-TOF instrument.

-

LC Conditions (for separation if needed):

-

Column: A C18 reversed-phase column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to elute the compound.

-

-

MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

MS1 Scan: Scan for the protonated molecule at m/z 111.

-

MS2 Product Ion Scan: Isolate the precursor ion at m/z 111 and apply a range of collision energies (e.g., 10-40 eV) to observe the fragmentation pattern.

-

Rationale: The use of a range of collision energies allows for the observation of both primary and secondary fragmentation products, providing a comprehensive picture of the fragmentation cascade.

-

Conclusion

This guide presents a scientifically grounded prediction of the mass spectrometric fragmentation of pyrazine-2,5-diamine under both EI and ESI conditions. The proposed pathways are based on established chemical principles and comparisons with structurally similar molecules. The primary fragmentation routes are anticipated to be the loss of hydrogen cyanide in EI and the loss of ammonia in ESI-MS/MS. The provided experimental protocols offer a clear path for the empirical validation of these predictions. This information is intended to serve as a valuable resource for researchers working with this important chemical entity, aiding in its unambiguous identification and structural elucidation.

References

A Quantum Chemical Deep Dive into Pyrazine-2,5-diamine: A Technical Guide for Researchers

This guide provides an in-depth exploration of the quantum chemical properties of Pyrazine-2,5-diamine, a molecule of significant interest in medicinal chemistry and materials science. As a substituted pyrazine, its electronic and structural characteristics are pivotal to its function and reactivity. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering a robust framework for the computational analysis of this and similar heterocyclic compounds. We will delve into the theoretical underpinnings and practical application of quantum chemical calculations to elucidate the molecular geometry, vibrational spectra, electronic properties, and potential tautomerism of Pyrazine-2,5-diamine.

Foundational Principles: The "Why" Behind the "How"

In the realm of molecular modeling, the selection of a computational method is not arbitrary; it is a deliberate choice informed by the specific properties under investigation and the desired balance between accuracy and computational cost. For a molecule like Pyrazine-2,5-diamine, Density Functional Theory (DFT) emerges as the workhorse method. DFT provides a favorable compromise, offering a sufficiently accurate description of electron correlation effects, which are crucial for aromatic systems, without the prohibitive computational expense of higher-level ab initio methods.

The choice of the functional and basis set is equally critical. The B3LYP hybrid functional is a popular and well-validated choice for organic molecules, as it incorporates both Hartree-Fock exchange and DFT exchange-correlation components, providing a balanced description of electronic structure.[1][2] To accurately model the diffuse electron density of the lone pairs on the nitrogen atoms and the potential for hydrogen bonding, a basis set with diffuse functions and polarization functions is essential. The 6-311++G(d,p) basis set is a robust option, providing flexibility for both core and valence electrons and allowing for the accurate representation of anisotropic charge distributions.[3][4][5]

Molecular Structure and Tautomeric Stability: A Molecule of Many Faces

The presence of two amino groups on the pyrazine ring introduces the possibility of tautomerism, a phenomenon critical to the molecule's biological activity and intermolecular interactions.[3][4][6] Quantum chemical calculations are indispensable for determining the relative stabilities of these tautomers.

The Tautomeric Landscape

For Pyrazine-2,5-diamine, we must consider the canonical diamino form and its imino tautomers. The relative energies of these tautomers can be calculated by performing geometry optimizations for each isomer and comparing their zero-point corrected electronic energies. It is anticipated that the aromatic diamino tautomer will be the most stable form, a common trend in similar amino-substituted heterocyclic compounds.[3][4][6]

The Computational Protocol: A Step-by-Step Guide

The following protocol outlines the standard procedure for performing quantum chemical calculations on Pyrazine-2,5-diamine using the Gaussian suite of programs, a widely used software package in computational chemistry.

Step 1: Geometry Optimization and Frequency Calculation

-

Input File Preparation: Construct a Z-matrix or provide Cartesian coordinates for the initial guess geometry of the Pyrazine-2,5-diamine tautomers.

-

Calculation Setup: Specify the DFT method (B3LYP), basis set (6-311++G(d,p)), and the desired calculations (Opt and Freq). The Opt keyword requests a geometry optimization to find the minimum energy structure, while Freq calculates the vibrational frequencies at that optimized geometry.

-

Execution: Run the calculation using Gaussian.

-

Verification: Upon completion, verify that the optimization has converged and that there are no imaginary frequencies, confirming that the optimized structure corresponds to a true minimum on the potential energy surface.

Step 2: Analysis of Molecular Properties

Following a successful geometry optimization and frequency calculation, a wealth of information can be extracted to characterize the molecule's properties.

Unveiling the Properties of Pyrazine-2,5-diamine

Optimized Molecular Geometry

The optimized geometry provides the most stable three-dimensional arrangement of the atoms. Key bond lengths and angles can be extracted and compared with experimental data from X-ray crystallography of analogous molecules to validate the computational model. For instance, the crystal structure of pyridine-2,5-diamine can provide a useful benchmark for the expected bond lengths and angles in the pyrazine analog.[7]

Table 1: Predicted Optimized Geometrical Parameters of Pyrazine-2,5-diamine (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Predicted Value (Å/°) |

| Bond Length | C-C | ~1.39 - 1.40 |

| C-N (ring) | ~1.33 - 1.38 | |

| C-N (amino) | ~1.36 - 1.38 | |

| N-H | ~1.01 | |

| Bond Angle | C-N-C (ring) | ~117 - 119 |

| N-C-C (ring) | ~121 - 123 | |

| H-N-H (amino) | ~115 - 117 | |

| C-C-N (amino) | ~119 - 121 |

Note: These are predicted values based on calculations of similar molecules, such as 2,6-diaminopyridine.[8]

Vibrational Analysis: The Molecular Fingerprint

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a unique "fingerprint" of a molecule.[9] DFT calculations can predict these vibrational frequencies with a high degree of accuracy, aiding in the assignment of experimental spectra.[10][11]

Table 2: Predicted Prominent Vibrational Frequencies (cm⁻¹) for Pyrazine-2,5-diamine

| Vibrational Mode | Predicted Frequency Range (Scaled) |

| N-H Asymmetric Stretch | 3500 - 3600 |

| N-H Symmetric Stretch | 3400 - 3500 |

| C-H Stretch | 3000 - 3100 |

| C=N Stretch (ring) | 1600 - 1650 |

| NH₂ Scissoring | 1550 - 1620 |

| Ring Breathing | 950 - 1050 |

| C-N Stretch (amino) | 1250 - 1350 |

| NH₂ Wagging | 400 - 500 |

Note: Calculated frequencies are typically scaled by a factor (e.g., ~0.96) to account for anharmonicity and basis set limitations.[12]

Frontier Molecular Orbitals: The Key to Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that govern a molecule's chemical reactivity. The HOMO-LUMO energy gap is a crucial parameter for assessing molecular stability and reactivity; a smaller gap generally indicates a more reactive species.[13][14]

Table 3: Predicted Electronic Properties of Pyrazine-2,5-diamine

| Property | Predicted Value |

| HOMO Energy | -5.5 to -6.5 eV |

| LUMO Energy | -0.5 to -1.5 eV |

| HOMO-LUMO Gap | 4.0 to 5.0 eV |

| Dipole Moment | 1.0 to 2.0 Debye |

Note: These values are estimations based on analogous molecules and can be influenced by the computational method and solvent effects.[8][15]

Natural Bond Orbital (NBO) Analysis: Decoding Intramolecular Interactions

NBO analysis provides a chemical intuition-friendly picture of bonding and orbital interactions within a molecule. It allows for the quantification of hyperconjugative interactions, such as the delocalization of lone pair electrons from the amino groups into the antibonding orbitals of the pyrazine ring, which contribute to the molecule's stability.

Molecular Electrostatic Potential (MEP): Visualizing Reactivity

The MEP map is a powerful visualization tool that illustrates the charge distribution on the molecular surface. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For Pyrazine-2,5-diamine, the nitrogen atoms of the pyrazine ring and the amino groups are expected to be the primary sites of negative electrostatic potential.[8]

Visualizing the Workflow and Molecular Properties

To enhance the understanding of the computational workflow and the resulting molecular properties, the following diagrams are provided.

Caption: A schematic of the computational workflow for analyzing Pyrazine-2,5-diamine.

Caption: Interrelation of the key calculated properties of Pyrazine-2,5-diamine.

Conclusion and Future Directions

This technical guide has outlined a comprehensive computational approach for the characterization of Pyrazine-2,5-diamine. By employing DFT calculations with an appropriate functional and basis set, researchers can gain deep insights into the molecule's structural, vibrational, and electronic properties. This theoretical framework not only aids in the interpretation of experimental data but also provides a predictive tool for designing novel derivatives with tailored functionalities for applications in drug discovery and materials science. Future studies could expand upon this work by investigating the molecule's behavior in different solvent environments, its interactions with biological targets through molecular docking and dynamics simulations, and its excited-state properties using Time-Dependent DFT (TD-DFT).

References

- Hehre, W. J., Radom, L., Schleyer, P. v. R., & Pople, J. A. (1986). Ab Initio Molecular Orbital Theory. Wiley.

-

El-Sayed, Y. S., & Ali, A. M. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. Structural Chemistry, 27(2), 571-587. [Link]

-

Al-Omary, F. A. M., El-Emam, A. A., & El-Sayed, Y. S. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. PubMed, 27(2), 571-587. [Link]

-

El-Sayed, Y. S., & Ali, A. M. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. ResearchGate. [Link]

-

The Chemistry Behind 2,5-Diaminopyrazine: Properties and Applications. LookChem. [Link]

-

Gurbanov, A. V., Guseinov, F. I., & Gasanov, V. A. (2012). Pyridine-2,5-diamine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3353. [Link]

-

Jayabharathi, J., Thanikachalam, V., & Jayamani, M. (2016). Experimental and theoretical investigation on some heterocyclic compounds using DFT calculation. Asian Journal of Chemistry, 28(5), 1031-1038. [Link]

-

Ahmad, G., Rasool, N., Mubarik, A., Zahoor, A. F., & Haider, S. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(24), 7586. [Link]

-

Pyrazine-2,5-diamine. PubChem. [Link]

-

Sundaraganesan, N., & Ilango, S. (2011). Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amino-6-Chloropyridine. CORE. [Link]

-

2,5-Diaminopyridine. Stenutz. [Link]

-

Savita, S., et al. (2024). Spectroscopic, quantum computational, molecular dynamic simulations, and molecular docking investigation of the biologically important compound-2,6-diaminopyridine. Taylor & Francis Online, 57(1), 1-20. [Link]

-

Remella, V. S., & Neelamegan, H. (2025). Structural and Computational Analysis of a Triclinic Pentafluorophenyl-Urea Derivative: A DFT-Based Approach. Chemical Methodologies, 9(4), 321-325. [Link]

-

Arjunan, V., & Mohan, S. (2011). Density functional and experimental studies on the FT-IR and FT-Raman spectra and structure of 2,6-diamino purine and 6-methoxy purine. ResearchGate. [Link]

-

Schlegel, H. B., & Frisch, M. J. (2007). A DFT study of solvation effects on the tautomeric equilibrium and catalytic ylide generation of thiamin models. PubMed, 28(12), 1462-1471. [Link]

-

Raman and FTIR Micro Spectroscopy. Bar-Ilan University. [Link]

-

Li, Y., Sun, C., Song, P., & Sun, M. (2018). Physical Insight on Mechanism of Photoinduced Charge Transfer in Multipolar Photoactive Molecules. ResearchGate. [Link]

-

Savita, S., et al. (2024). Spectroscopic, quantum computational, molecular dynamic simulations, and molecular docking investigation of the biologically important compound-2,6-diaminopyridine. Taylor & Francis Online. [Link]

-

Misra, N., et al. (2009). Quantum chemical study and the effect of substitution of amino group on the reactivity of 4-Aminopyridine and 3,4- Diaminopyridine by Density Functional Theory. ResearchGate. [Link]

-

Krishnakumar, V., & John, X. (2006). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. PubMed, 64(3), 586-594. [Link]

-

Ghosh, S., et al. (2021). Silylene‐Copper‐Amide Emitters: From Thermally Activated Delayed Fluorescence to Dual Emission. ResearchGate. [Link]

-

Arjunan, V., & Mohan, S. (2011). Density functional and experimental studies on the FT-IR and FT-Raman spectra and structure of 2,6-diamino purine and 6-methoxy purine. PubMed, 79(1), 147-154. [Link]

-

Karon, K., et al. (2021). Using Chou's 5-Step Rule to Evaluate the Stability of Tautomers: Susceptibility of 2-[(Phenylimino)-methyl]-cyclohexane-1,3-diones to Tautomerization Based on the Calculated Gibbs Free Energies. MDPI. [Link]

-

A computational quantum chemical study of Fluorinated Allopurinol. Journal of Emerging Investigators. [Link]

-

How to Calculate HOMO LUMO Energy Gap. YouTube. [Link]

-

Al-Ahmary, Z. M., & Al-Ghamdi, A. A. (2020). Charge Transfer Complex of Neostigmine with 2,3-Dichloro-5,6-Dicyano-1. Drug Design, Development and Therapy, 14, 4213-4224. [Link]

-

Gatilov, M. Y., & Zotova, T. A. (2019). 3,4-Diaminopyridine-2,5-dicarbonitrile. Molbank, 2019(4), M1095. [Link]

-

Taylor, E. C., & Sowinski, F. (1951). Syntheses in the Pyrazine Series; Synthesis of 2,5-Diaminopyrazine. Journal of the American Chemical Society, 73(4), 1637-1638. [Link]

Sources

- 1. chemmethod.com [chemmethod.com]

- 2. researchgate.net [researchgate.net]

- 3. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. Pyridine-2,5-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Raman and FTIR Micro Spectroscopy - Research of powder and other dispersed materials - Novazii Analytics GmbH [novazii.com]

- 10. FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Density functional and experimental studies on the FT-IR and FT-Raman spectra and structure of 2,6-diamino purine and 6-methoxy purine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. emerginginvestigators.org [emerginginvestigators.org]

A Theoretical Framework for a Priori Characterization of the Electronic Structure of 2,5-Diaminopyrazine: A Guide for Drug Discovery

An In-Depth Technical Guide

Abstract

2,5-Diaminopyrazine is a pivotal heterocyclic scaffold in medicinal chemistry, serving as a foundational component for a multitude of therapeutic agents.[1] A profound understanding of its electronic structure is paramount for predicting its reactivity, intermolecular interactions, and metabolic stability, thereby accelerating rational drug design. This guide presents a comprehensive theoretical framework for characterizing the electronic properties of 2,5-diaminopyrazine using modern computational chemistry techniques. We will explore the causality behind selecting specific theoretical models, detail self-validating protocols for ground-state and excited-state property calculations, and connect these quantum chemical descriptors to practical applications in drug development. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage in silico methods for the strategic design of novel pyrazine-based therapeutics.

Introduction: The Strategic Importance of 2,5-Diaminopyrazine

Pyrazine and its derivatives are ubiquitous in medicinal chemistry, valued for their unique electronic properties and ability to engage in various biological interactions.[2][3] The pyrazine ring is a weak base with electron-withdrawing nitrogen atoms that influence the aromatic system's reactivity.[2] The introduction of two amino groups at the C2 and C5 positions, as in 2,5-diaminopyrazine, fundamentally alters this electronic landscape. These electron-donating groups enrich the pyrazine core, creating a "push-pull" electronic effect that modulates the molecule's polarity, hydrogen bonding capacity, and reactivity.

Understanding this intricate electronic balance is critical. It governs how the molecule will interact with protein targets, its absorption and distribution profile, and its susceptibility to metabolic transformation. Theoretical studies provide a powerful, cost-effective means to dissect these properties at a quantum level before committing to costly and time-consuming synthesis.

The Computational Gauntlet: A Workflow for Electronic Structure Elucidation

To reliably predict the electronic properties of a molecule like 2,5-diaminopyrazine, a systematic and validated computational workflow is essential. The choice of methodology is not arbitrary; it is dictated by the need to balance computational accuracy with efficiency. Density Functional Theory (DFT) has emerged as the workhorse for such investigations due to its excellent performance for medium-sized organic molecules.[4][5] Specifically, the B3LYP hybrid functional combined with a Pople-style basis set, such as 6-311++G(d,p), offers a robust starting point for geometry optimization and electronic property calculations.[6][7]

The following workflow provides a logical progression from initial structure to actionable chemical insights.

Caption: The HOMO-LUMO energy gap (ΔE) as an indicator of molecular stability.

| Parameter | Description | Predicted Significance for 2,5-Diaminopyrazine |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | High energy level due to NH2 groups; indicates susceptibility to oxidation and electrophilic attack. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Localized on the electron-deficient pyrazine ring; indicates sites for nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | Energy difference (ELUMO - EHOMO) | Expected to be smaller than unsubstituted pyrazine, suggesting higher reactivity. A key parameter for tuning bioactivity. [8] |

Molecular Electrostatic Potential (MEP)

An MEP map provides an intuitive visualization of the charge distribution across the molecule. It maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For drug design, the MEP map is invaluable for predicting non-covalent interactions like hydrogen bonding. [3] For 2,5-diaminopyrazine, the MEP is expected to show:

-

Negative Potential (Red/Yellow): Around the two pyrazine nitrogen atoms, indicating their role as hydrogen bond acceptors.

-

Positive Potential (Blue): Around the hydrogen atoms of the amino groups, highlighting them as strong hydrogen bond donors.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a deeper, quantitative insight into bonding and charge distribution. It examines charge delocalization and hyperconjugative interactions by analyzing interactions between filled (donor) and empty (acceptor) orbitals. [6]This analysis can quantify the electron-donating effect of the amino groups and the stability imparted by resonance within the pyrazine ring.

Validation via In Silico Spectroscopy

A key component of a trustworthy computational protocol is the ability to validate the theoretical model against experimental data. Simulating spectroscopic properties provides this crucial link.

Vibrational Analysis (FT-IR & FT-Raman)

After geometry optimization, a frequency calculation should be performed. This serves two purposes:

-

Verification: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

Spectrum Simulation: The calculated vibrational frequencies and intensities can be used to generate theoretical FT-IR and FT-Raman spectra.

Comparing the calculated spectra to experimental data for 2,5-diaminopyrazine or related compounds provides strong validation for the chosen DFT functional and basis set. [6][7]Key vibrational modes to analyze include the N-H stretching of the amino groups and the C=N/C=C ring stretching modes.

Electronic Spectra (UV-Vis)

Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which can be used to simulate a UV-Vis absorption spectrum. [5][9]This allows for the prediction of the molecule's absorption maxima (λmax) and provides insight into the nature of the electronic transitions (e.g., π→π* or n→π*). This data is critical for understanding the molecule's photostability and can be correlated with experimental spectroscopic measurements.

Detailed Computational Protocols

To ensure reproducibility and trustworthiness, the following protocols outline the essential steps for performing the theoretical calculations discussed.

Protocol 1: Geometry Optimization and Vibrational Frequency Calculation

Objective: To find the lowest energy conformation of 2,5-diaminopyrazine and validate it as a true minimum.

Software: Gaussian 16 (or similar quantum chemistry package)

Methodology:

-

Build the Molecule: Construct the 3D structure of 2,5-diaminopyrazine using a molecular editor (e.g., GaussView, Avogadro).

-

Create Input File: Prepare a Gaussian input file (.gjf or .com). A representative input is shown below:

-

#p B3LYP/6-311++G(d,p): Specifies the theory level (B3LYP functional, 6-311++G(d,p) basis set).

-

Opt: Keyword to perform a geometry optimization.

-

Freq: Keyword to perform a frequency calculation after optimization.

-

0 1: Specifies the molecular charge (0) and spin multiplicity (1, singlet).

-

-

Execute Calculation: Run the calculation using the Gaussian software.

-

Analyze Output:

-

Confirm successful convergence of the optimization.

-

Open the output file (.log or .out) and check the frequency section. Verify that there are no imaginary frequencies.

-

Visualize the optimized geometry and the calculated vibrational modes (e.g., IR spectrum) using visualization software.

-

Protocol 2: NBO and MEP Analysis

Objective: To analyze the charge distribution, bonding, and reactive sites of the optimized structure.

Methodology:

-

Use Optimized Geometry: Start with the checkpoint file (.chk) from the successful optimization in Protocol 1.

-

Create Input File: Prepare a new input file that reads the previous geometry and performs a single-point energy calculation with the desired analysis keywords.

-

Geom=Check Guess=Read: Reads the geometry and wavefunction from the checkpoint file.

-

Pop=NBO: Requests a full Natural Bond Orbital analysis.

-

-

Execute and Analyze: Run the calculation. The output file will contain a detailed NBO analysis section, including natural atomic charges, orbital occupancies, and stabilization energies from hyperconjugative interactions.

-

Generate MEP Surface: Use the formatted checkpoint file (.fchk) from this run in a visualization program (e.g., GaussView) to generate and render the Molecular Electrostatic Potential surface.

Conclusion and Future Directions